5-(Dimethoxymethyl)pyridine-3-boronic acid
Overview
Description
5-(Dimethoxymethyl)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C8H12BNO4.
Mechanism of Action
Target of Action
5-(Dimethoxymethyl)pyridine-3-boronic acid is a type of boronic acid compound . It is primarily used in the Suzuki-Miyaura coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathways involved in carbon-carbon bond formation . The downstream effects of these pathways include the synthesis of complex organic compounds, which can be used in various applications, including pharmaceutical research and development .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of complex organic compounds, contributing to advancements in organic synthesis and pharmaceutical research .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent complexes with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)pyridine-3-boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)pyridine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products have diverse applications in organic synthesis and material science .
Scientific Research Applications
5-(Dimethoxymethyl)pyridine-3-boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is explored for its potential as a biochemical probe and in the development of boron-containing drugs.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-boronic acid
- 2,6-Dimethoxy-3-pyridineboronic acid
- 3,5-Dimethoxyphenylboronic acid
Uniqueness
Compared to similar compounds, 5-(Dimethoxymethyl)pyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its dimethoxymethyl group provides additional functionalization possibilities, making it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
[5-(dimethoxymethyl)pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-7(9(11)12)5-10-4-6/h3-5,8,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNACDCFMQPHKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681667 | |
Record name | [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-31-2 | |
Record name | B-[5-(Dimethoxymethyl)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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